1-(Difluoromethyl)-1H-pyrazole-4-sulfinic acid
Description
1-(Difluoromethyl)-1H-pyrazole-4-sulfinic acid is a fluorinated pyrazole derivative characterized by a difluoromethyl group at the 1-position and a sulfinic acid (-SOOH) group at the 4-position of the pyrazole ring. This compound serves as a critical intermediate in agrochemical and pharmaceutical synthesis, particularly in the development of succinate dehydrogenase inhibitors (SDHIs) such as fluopyram and fluxapyroxad . The sulfinic acid moiety enhances reactivity, enabling further derivatization into sulfonamides or sulfonyl chlorides, while the difluoromethyl group improves metabolic stability and lipophilicity, aligning with fluorine's role in optimizing drug-like properties .
Properties
Molecular Formula |
C4H4F2N2O2S |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
1-(difluoromethyl)pyrazole-4-sulfinic acid |
InChI |
InChI=1S/C4H4F2N2O2S/c5-4(6)8-2-3(1-7-8)11(9)10/h1-2,4H,(H,9,10) |
InChI Key |
VVSVFEVTJZUYCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1C(F)F)S(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-1H-pyrazole-4-sulfinic acid typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of pyrazole with difluoromethylating agents under controlled conditions. For instance, the difluoromethylation can be achieved using difluoromethyl sulfonium salts or difluoromethyl halides in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of metal-based catalysts in a continuous flow reactor can facilitate the difluoromethylation process .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-1H-pyrazole-4-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding sulfides.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(Difluoromethyl)-1H-pyrazole-4-sulfinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-1H-pyrazole-4-sulfinic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The sulfinic acid group can participate in redox reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Carboxylic Acid Derivatives
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) :
- Structure : Carboxylic acid (-COOH) at position 4, methyl at position 1, and difluoromethyl at position 3.
- Applications : Key intermediate for SDHI fungicides (e.g., fluopyram). Synthesized via a three-step process with 85% yield, emphasizing industrial scalability .
- Key Differences : The carboxylic acid group facilitates salt formation for improved solubility, whereas the sulfinic acid in the target compound offers redox activity and higher acidity (pKa ~1.5 vs. ~4.5 for carboxylic acids) .
Sulfonyl Chloride Derivatives
- 1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride :
- Structure : Sulfonyl chloride (-SO₂Cl) at position 4.
- Applications : Reactive intermediate for synthesizing sulfonamides in pharmaceuticals. For example, derivatives like 1-[(1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid (CAS 956935-30-1) are explored as kinase inhibitors .
- Key Differences : Sulfonyl chlorides exhibit higher electrophilicity than sulfinic acids, enabling rapid nucleophilic substitutions. However, they require stringent handling due to hydrolytic instability .
Substituent Position and Fluorination Effects
- Fluorination Impact: The difluoromethyl group (-CF₂H) in the target compound balances lipophilicity and steric effects, improving membrane permeability compared to non-fluorinated analogs . Trifluoromethyl (-CF₃) derivatives (e.g., CAS 956824-00-3) show enhanced enzyme inhibition due to stronger electron-withdrawing effects but may reduce solubility .
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